2-Chloroquinolin-4-amine
Overview
Description
2-Chloroquinolin-4-amine is a heterocyclic aromatic amine with a quinoline backbone. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of antimalarial, antimicrobial, and anticancer agents. The presence of both chloro and amino groups on the quinoline ring enhances its reactivity and potential for various chemical transformations.
Mechanism of Action
Target of Action
The primary target of 2-Chloroquinolin-4-amine is the proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
This compound interacts with its targets in the PI3K/AKT/mTOR pathway, leading to changes in the pathway’s function
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR pathway, which is a common signaling pathway in multiple cancers . Alterations in this pathway can lead to changes in apoptosis and cell proliferation, potentially influencing the progression of cancer .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its potential anticancer activity. For instance, one of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, has shown activity against a non-small cell lung cancer cell line, A549, with an inhibition concentration value (IC50) of 29.4 μM .
Biochemical Analysis
Biochemical Properties
2-Chloroquinolin-4-amine has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been shown to have activity against the PI3K/AKT/mTOR pathway proteins, which play a role in multiple cancers by apoptosis and cell proliferation .
Cellular Effects
In cellular processes, this compound has been observed to have effects on various types of cells. For example, it has been found to be active against a non-small cell lung cancer cell line, A549 . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been found to have a lesser binding energy with the predominant PI3K/AKT/mTOR pathway proteins, suggesting a potential mechanism of action .
Temporal Effects in Laboratory Settings
It has been suggested that it may have long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinolin-4-amine typically involves the chlorination of quinoline derivatives followed by amination. One common method is the reaction of 2-chloroquinoline with ammonia or amines under suitable conditions. For example, 2-chloroquinoline can be treated with ammonia in ethanol to yield this compound.
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. The use of catalysts such as palladium or copper in the presence of ligands can facilitate the amination process. Additionally, green chemistry approaches, including the use of ionic liquids and microwave irradiation, are being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2-Chloroquinolin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form 2-chloroquinoline.
Coupling Reactions: It can participate in coupling reactions to form biaryl or heteroaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide, thiols, or alkoxides in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Coupling Reactions: Palladium or copper catalysts in the presence of ligands.
Major Products Formed:
- Substituted quinolines
- Nitro or nitroso derivatives
- Reduced quinoline derivatives
- Biaryl or heteroaryl compounds
Scientific Research Applications
2-Chloroquinolin-4-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of antimalarial drugs, antimicrobial agents, and anticancer compounds.
Biological Studies: The compound is used to study the inhibition of enzymes and receptors, contributing to the understanding of various biological pathways.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other industrial chemicals due to its versatile reactivity.
Comparison with Similar Compounds
- 2-Chloroquinoline
- 4-Aminoquinoline
- 2-Chloroquinoline-3-carbaldehyde
Comparison:
2-Chloroquinolin-4-amine vs. 2-Chloroquinoline: The presence of the amino group in this compound enhances its reactivity and potential for forming hydrogen bonds, making it more versatile in medicinal chemistry.
This compound vs. 4-Aminoquinoline: While both compounds have amino groups, the position of the chloro group in this compound provides unique reactivity patterns, especially in nucleophilic substitution reactions.
This compound vs. 2-Chloroquinoline-3-carbaldehyde: The aldehyde group in 2-Chloroquinoline-3-carbaldehyde introduces different reactivity, making it more suitable for condensation reactions compared to the amine group in this compound.
Properties
IUPAC Name |
2-chloroquinolin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCRGJALYOLXDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512279 | |
Record name | 2-Chloroquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80947-25-7 | |
Record name | 2-Chloroquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloroquinolin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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